molecular formula C21H29N7O2 B2700747 2-(Azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine CAS No. 578003-04-0

2-(Azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2700747
CAS No.: 578003-04-0
M. Wt: 411.51
InChI Key: UEEUPVDZIKDTER-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with azepane, benzylpiperazine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the azepane and benzylpiperazine groups through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions using reagents like nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azepane and benzylpiperazine groups can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of new compounds with different substituents on the pyrimidine core.

    Hydrolysis: Breakdown products depending on the reaction conditions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro group may play a role in its biological activity, potentially through redox reactions or interactions with nucleophilic sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-1-yl)-1-[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]ethan-1-one: A structurally similar compound with different substituents on the pyrimidine core.

    4-(4-Benzylpiperazin-1-yl)-2-(azepan-1-yl)pyrimidine: Another related compound with variations in the substitution pattern.

Uniqueness

2-(Azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-(azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O2/c22-19-18(28(29)30)20(24-21(23-19)27-10-6-1-2-7-11-27)26-14-12-25(13-15-26)16-17-8-4-3-5-9-17/h3-5,8-9H,1-2,6-7,10-16H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEUPVDZIKDTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=C(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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